molecular formula C13H16N2O3 B5760549 N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide

N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide

Cat. No. B5760549
M. Wt: 248.28 g/mol
InChI Key: YMOZBSBKKNGWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide, commonly known as HDCF-DA, is a fluorescent probe used in scientific research. It is a non-toxic, cell-permeable compound that can be used to detect and measure reactive oxygen species (ROS) in living cells. HDCF-DA is synthesized using a simple and efficient method and has several advantages and limitations for lab experiments.

Mechanism of Action

HDCF-DA is a non-fluorescent compound that is converted to the fluorescent compound HDCF by the action of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide. When HDCF-DA enters a cell, it is rapidly hydrolyzed by intracellular esterases to form HDCF. HDCF is then oxidized by N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide to form a highly fluorescent compound that emits green fluorescence when excited by blue light. The fluorescence intensity of HDCF is proportional to the amount of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide present in the cell.
Biochemical and Physiological Effects:
HDCF-DA has no known biochemical or physiological effects on cells. It is a non-toxic compound that is rapidly hydrolyzed by intracellular esterases to form HDCF. HDCF is then oxidized by N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide to form a highly fluorescent compound that emits green fluorescence when excited by blue light.

Advantages and Limitations for Lab Experiments

HDCF-DA has several advantages for lab experiments. It is a non-toxic, cell-permeable compound that can be used to detect and measure N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide in living cells. It is also relatively easy to synthesize and has a long shelf life. However, HDCF-DA has some limitations. It is not specific for any particular N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide species and can be oxidized by a variety of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide, including hydrogen peroxide, superoxide, and peroxynitrite. It also has a relatively low quantum yield, which can make it difficult to detect low levels of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide.

Future Directions

There are several future directions for the use of HDCF-DA in scientific research. One direction is the development of more specific fluorescent probes for individual N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide species. This would allow researchers to study the role of specific N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide species in biological processes. Another direction is the development of HDCF-DA derivatives that have improved quantum yields and can detect lower levels of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide. Finally, HDCF-DA could be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously.

Synthesis Methods

HDCF-DA is synthesized by reacting 3-hydroxy-5,5-dimethylcyclohex-2-enone with furoyl hydrazine in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. The final product is a yellow powder that is soluble in organic solvents such as DMSO and ethanol.

Scientific Research Applications

HDCF-DA is widely used in scientific research to detect and measure N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide in living cells. N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. HDCF-DA is used to study the role of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide in various biological processes, including aging, cancer, and neurodegenerative diseases. It can also be used to evaluate the effectiveness of antioxidant compounds in reducing oxidative stress.

properties

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2)7-9(6-10(16)8-13)14-15-12(17)11-4-3-5-18-11/h3-6,14H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOZBSBKKNGWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide

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